molecular formula C9H8BrF3 B1272926 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene CAS No. 59770-96-6

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

Cat. No. B1272926
CAS RN: 59770-96-6
M. Wt: 253.06 g/mol
InChI Key: AJBWDFPJLDDEPQ-UHFFFAOYSA-N
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Description

“1-(1-Bromoethyl)-3-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 59770-96-6 . It has a molecular weight of 253.06 . The IUPAC name for this compound is 1-(1-bromoethyl)-3-(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular formula of “1-(1-Bromoethyl)-3-(trifluoromethyl)benzene” is C9H8BrF3 . The InChI Code is 1S/C9H8BrF3/c1-6(10)7-3-2-4-8(5-7)9(11,12)13/h2-6H,1H3 .


Physical And Chemical Properties Analysis

“1-(1-Bromoethyl)-3-(trifluoromethyl)benzene” is a liquid at room temperature . It has a density of 1.6±0.1 g/cm3 . The boiling point is 213.3±0.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The flash point is 87.8±0.0 °C .

Scientific Research Applications

    Controlled Radical Polymerization of Styrene

    • Application : (1-Bromoethyl)benzene is used in the controlled radical polymerization of styrene .
    • Method : The compound acts as an initiator in the polymerization process .
    • Results : The outcome is the synthesis of polystyrene .

    Asymmetric Esterification of Benzoic Acid

    • Application : (1-Bromoethyl)benzene is used in the asymmetric esterification of benzoic acid .
    • Method : The reaction occurs in the presence of a chiral cyclic guanidine .
    • Results : The result is the formation of an ester .

    Synthesis of Bromine Terminated Polyp-methoxystyrene

    • Application : (1-Bromoethyl)benzene is used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene .
    • Method : The compound initiates the atom transfer radical polymerization .
    • Results : The result is the formation of bromine terminated polyp-methoxystyrene .

Safety And Hazards

“1-(1-Bromoethyl)-3-(trifluoromethyl)benzene” is classified as dangerous . It has hazard statements H314-H290, indicating that it causes severe skin burns and eye damage . The precautionary statements include P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338-P310-P406-P405 .

properties

IUPAC Name

1-(1-bromoethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6(10)7-3-2-4-8(5-7)9(11,12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBWDFPJLDDEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975181
Record name 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

CAS RN

59770-96-6
Record name 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Methyl-3-(trifluoromethyl)benzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

bromine (32.5 g≡10.4 ml) was added over 15 minutes to a stirred mixture of (±)-1-(3-trifluoromethylphenyl)-ethanol [38 g, described by Overberger et al., Org. Synth. Coll. 3, 200 (1955)], triphenylphosphine (56 g) and dry dimethylformamide (200 ml) in an atmosphere of nitrogen. The temperature of the mixture was maintained at 40°-50° C. by ice-cooling. Further bromine was added dropwise to give a permanent orange colour and after stirring for 15 minutes the mixture was poured into a mixture of ice-water (1 liter) and hexane (500 ml). The mixture was filtered and the solid material was washed well with hexane. The hexane solutions were combined, washed with water (4×100 ml), dried over sodium sulphate and distilled to give (±)-1-(3-trifluoromethylphenyl)ethyl bromide, b.p. 98°-105° C./15 mmHg, as a clear mobile oil.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

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